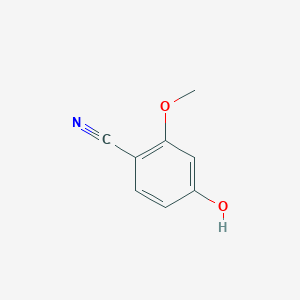

4-Hydroxy-2-methoxybenzonitrile

概要

説明

4-Hydroxy-2-methoxybenzonitrile is an organic compound with the molecular formula C8H7NO2. It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the fourth position and a methoxy group at the second position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-methoxybenzonitrile can be synthesized through several methods. One common approach involves the dealkylation of 2,4-dimethoxybenzonitrile. This process typically involves the use of a phenol derivative and an alkali metal, such as sodium or potassium, under controlled conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

化学反応の分析

Types of Reactions: 4-Hydroxy-2-methoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines.

Substitution: Various substituted benzonitrile derivatives.

科学的研究の応用

4-Hydroxy-2-methoxybenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 4-Hydroxy-2-methoxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall biological effects .

類似化合物との比較

4-Hydroxy-3-methoxybenzonitrile: This compound has a similar structure but with the methoxy group at the third position.

4-Methoxybenzonitrile: Lacks the hydroxyl group.

3,4-Dihydroxybenzonitrile: Contains two hydroxyl groups instead of one hydroxyl and one methoxy group.

Uniqueness: 4-Hydroxy-2-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

4-Hydroxy-2-methoxybenzonitrile, also known as HMB, is an organic compound with significant biological activity. It is characterized by a hydroxyl group at the fourth position and a methoxy group at the second position on the benzene ring, giving it unique properties that are of interest in various fields, including pharmacology and biochemistry. This article explores the biological activities of HMB, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H7NO2. The presence of functional groups such as hydroxyl (-OH), methoxy (-OCH3), and nitrile (-CN) contributes to its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C8H7NO2 |

| Molecular Weight | 151.15 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 59-61 °C |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to be effective against various bacterial strains, including Proteus mirabilis, which is known for its role in catheter-associated urinary tract infections (CAUTIs). Studies demonstrate that HMB can inhibit biofilm formation and reduce virulence factors in these bacteria, making it a potential candidate for therapeutic applications in treating infections caused by multidrug-resistant pathogens .

The mechanism by which HMB exerts its biological effects involves several pathways:

- Inhibition of Biofilm Formation : HMB disrupts the ability of bacteria to form biofilms, which are protective structures that facilitate bacterial survival and resistance to antibiotics. This was evidenced by light and scanning electron microscopy analyses showing reduced biofilm formation in treated cultures .

- Virulence Factor Suppression : HMB treatment significantly downregulated the expression of virulence genes associated with pathogenicity in P. mirabilis, including flhB, flhD, and ureR. This suggests that HMB may interfere with quorum sensing mechanisms that regulate virulence factor production .

- Cytotoxicity Analysis : Importantly, cytotoxicity studies have shown that HMB exhibits low toxicity towards human cells, indicating its potential safety as a therapeutic agent .

Study on Antibiofilm Activity

In a controlled study, HMB was tested against P. mirabilis using an XTT reduction assay to measure cell viability. Results indicated a concentration-dependent inhibition of biofilm formation, supporting its use as an antibiofilm agent . The study highlighted the effectiveness of HMB in reducing struvite crystal formation associated with urinary tract infections.

Comparative Analysis with Other Compounds

A comparative analysis was conducted to evaluate the biological activity of HMB against structurally similar compounds. The following table summarizes key findings:

| Compound | Activity Level | Unique Features |

|---|---|---|

| This compound | High | Strong antibiofilm properties |

| 3-Hydroxy-2-methoxybenzonitrile | Moderate | Different hydroxyl positioning |

| 4-Hydroxy-3-methoxybenzonitrile | Moderate | Additional methyl group affecting solubility |

特性

IUPAC Name |

4-hydroxy-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUUWXWVOHQXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。